![molecular formula C10H9FN2O B2414676 2-cyano-N-[(2-fluorophenyl)methyl]acetamide CAS No. 566926-12-3](/img/structure/B2414676.png)

2-cyano-N-[(2-fluorophenyl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

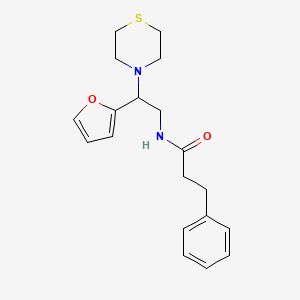

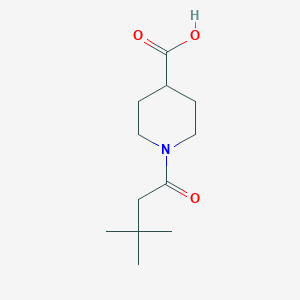

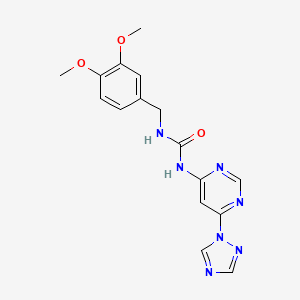

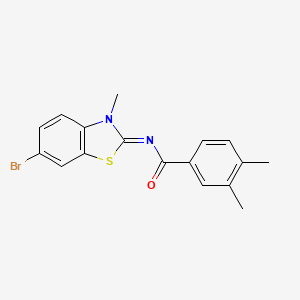

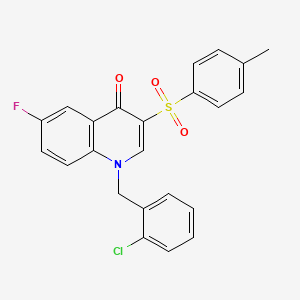

“2-cyano-N-[(2-fluorophenyl)methyl]acetamide” is an organic compound . Its molecular weight is 192.19 .

Synthesis Analysis

The synthesis of “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H9FN2O/c11-9-4-2-1-3-8 (9)7-13-10 (14)5-6-12/h1-4H,5,7H2, (H,13,14) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-cyano-N-[(2-fluorophenyl)methyl]acetamide and its derivatives have been a focus of synthesis and characterization studies. For instance, the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as primary compounds has been reported. These compounds were synthesized and their structures were confirmed through various analytical methods including elemental analysis, infrared spectroscopy, and NMR spectroscopy (Yang Man-li, 2008).

Photoreactivity Studies

The compound has also been a subject of photoreactivity studies. For example, the photoreactions of flutamide, which is structurally related to this compound, were studied in different solvents. It was observed that the photoreactions varied with the solvent, indicating the importance of the solvent environment in the photostability and photodegradation of these compounds (Watanabe et al., 2015).

Development of Derivatives and Analogues

Research has also been conducted on the development of ketamine derivatives and analogues. One study focused on the synthesis of a fluoroderivative of ketamine, leading to a new compound with potential advantages over ketamine in terms of effective dose and recovery time. This highlights the significance of chemical modifications in optimizing the properties of pharmacologically active compounds (Moghimi et al., 2014).

Metabolic Pathway Studies

There have been studies on the metabolic pathways of compounds similar to this compound. For instance, the metabolic pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria was elucidated, indicating the conversion of methyl cyanide to various metabolic intermediates, which could be relevant for understanding the metabolism of structurally related compounds (Firmin & Gray, 1976).

Antibacterial Activity

Studies have also explored the antibacterial activity of various acetamide derivatives. One study synthesized derivatives of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines and found that secondary amine oxalates demonstrated high antibacterial activity. This indicates the potential therapeutic applications of these compounds (Arutyunyan et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyano-N-[(2-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPYVXIGPJUWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)

![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)

![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)